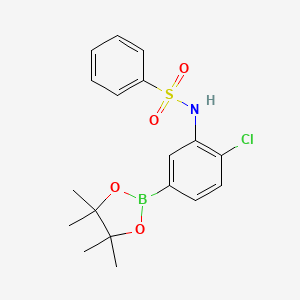

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Description

N-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide (CAS 1106313-60-3) is a boronic ester-functionalized benzenesulfonamide derivative. Its structure features a phenyl ring substituted with a chlorine atom at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position, linked to a benzenesulfonamide moiety . This compound is primarily utilized in medicinal chemistry and materials science as a Suzuki-Miyaura cross-coupling precursor due to its stability and reactivity in forming carbon-carbon bonds .

Properties

IUPAC Name |

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20)16(12-13)21-26(22,23)14-8-6-5-7-9-14/h5-12,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJYFCBYMMVHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Sulfonamide Formation: The sulfonamide group is introduced via a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Coupling Reactions: The boronic acid ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Substituted Derivatives: Products where the chlorine atom is replaced by another group.

Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design.

Comparison with Similar Compounds

Methoxy vs. Chlorine Substituents

- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (9a) Replacing chlorine with methoxy (-OMe) on a pyridine ring (vs. Reported yield: 81.2% (HRMS [M+H]+: 391.1508) .

- 4-Fluoro-N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (9b)

Heterocyclic Core Modifications

- Marketed for medicinal use, highlighting structural adaptability for drug design .

Functional Group Comparisons

Sulfonamide vs. Acetamide

Boronic Acid Derivatives

- (2-Chloro-5-(Trifluoromethoxy)Phenyl)Boronic Acid (CAS 1022922-16-2)

Electronic and Steric Effects

- 2-(4-Chloro-2-Fluoro-5-Methylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- 4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzaldehyde (BD455501)

Biological Activity

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₂H₁₄BClF₃NO₂

- Molecular Weight : 307.504 g/mol

- CAS Number : 741709-67-1

The presence of the dioxaborolane moiety is significant for its biological activity, particularly in drug design and development.

Research indicates that sulfonamide derivatives often exhibit biological activity through various mechanisms:

- Inhibition of Carbonic Anhydrase : Many benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in biological systems. This inhibition can lead to diuretic effects and has implications in treating conditions like glaucoma and edema.

- Calcium Channel Modulation : Some studies suggest that certain sulfonamide compounds can act as calcium channel inhibitors. This action may contribute to their effects on vascular resistance and blood pressure regulation .

- Antimicrobial Activity : Sulfonamides are historically known for their antimicrobial properties, acting as competitive inhibitors of para-aminobenzoic acid (PABA) in bacterial folate synthesis pathways.

Case Study 1: Perfusion Pressure Analysis

In a recent study evaluating the effects of various benzenesulfonamide derivatives on perfusion pressure, it was found that this compound demonstrated significant effects on cardiovascular parameters. The experimental design involved comparing the compound against control conditions and other sulfonamide derivatives over time.

| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Compound A | 0.001 | Increased |

| III | N-(2-chloro...) | 0.001 | Decreased |

| IV | Compound B | 0.001 | No significant change |

The results indicated that the compound significantly decreased perfusion pressure compared to controls, suggesting a potential vasodilatory effect .

Case Study 2: Calcium Channel Interaction

Another study utilized docking analysis to evaluate the interaction between this compound and calcium channels. The findings suggested that this compound could effectively bind to calcium channel proteins, potentially inhibiting their activity and thus affecting vascular tone and blood pressure regulation .

Q & A

Q. Methodological Steps :

Standardize Assays : Use identical experimental conditions (e.g., dose, exposure time).

Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency.

Orthogonal Validation : Confirm findings with alternative assays (e.g., enzymatic activity vs. cell-based models).

Structural Analysis : Compare derivatives to identify structure-activity relationships (SAR) .

Basic: Which analytical techniques confirm the compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Resolve crystal structure (e.g., bond angles, spatial arrangement) .

Advanced: How to design experiments to study its enzyme inhibition mechanism?

Kinetic Assays : Measure time-dependent inhibition using fluorogenic substrates.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.

Mutagenesis Studies : Modify FLAP residues to identify critical interaction sites.

Molecular Docking : Computational modeling (e.g., AutoDock) predicts binding conformations.

Cross-Validation : Compare results with known FLAP inhibitors (e.g., MK-886) .

Advanced: What strategies mitigate side reactions during functional group modifications?

- Protecting Groups : Temporarily shield reactive sites (e.g., boronic ester with diol protection).

- Temperature Control : Maintain low temps (0–5°C) for nucleophilic substitutions.

- Inert Conditions : Use Schlenk lines for air/moisture-sensitive steps.

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy .

Basic: What are the compound’s key reactivity features?

- Boronic Ester : Participates in Suzuki-Miyaura cross-couplings.

- Chlorine Atom : Undergoes nucleophilic substitution (e.g., with amines/thiols).

- Sulfonamide Group : Stabilizes interactions with protein targets via hydrogen bonding .

Advanced: How to evaluate its pharmacokinetic properties in preclinical models?

ADME Profiling :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Liver microsomal stability tests.

Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.

Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cytotoxicity (MTT assays) .

Advanced: How to address low yield in large-scale synthesis?

- Process Optimization :

- Use flow chemistry for exothermic reactions.

- Replace batch reactors with continuous stirred-tank reactors (CSTRs).

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles.

- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.